(4-aminobutanoyl)melittin
Description
Overview of Natural Melittin (B549807): Structure and Broad Biological Activities
Natural melittin is a small, cationic peptide composed of 26 amino acids. chemicalbook.comnih.gov Its structure is characterized by an amphipathic α-helical conformation, meaning one side of the helix is predominantly composed of hydrophobic (water-repelling) amino acids and the other side of hydrophilic (water-attracting) amino acids. mdpi.comfrontiersin.org This dual nature is fundamental to its primary mechanism of action: the disruption of cell membranes. nih.gov Melittin inserts itself into the phospholipid bilayers of cell membranes, forming pores that lead to cell lysis and death. frontiersin.orgnih.gov
This potent membrane-disrupting ability underpins a wide array of biological activities. Melittin exhibits strong antimicrobial properties against various bacteria, fungi, and viruses. nih.govfrontiersin.org Furthermore, it has demonstrated anti-inflammatory and anticancer effects in numerous preclinical studies. chemicalbook.comnih.gov Its ability to interact with and modulate various cellular components, including enzymes like phospholipase A2, contributes to its diverse pharmacological profile. chemsrc.com
Rationale for Chemical Modification of Melittin in Academic Research
Despite its promising biological activities, the clinical application of natural melittin is severely hampered by its non-specific cytotoxicity. mdpi.comnih.gov Its potent lytic action does not discriminate between pathogenic cells and healthy host cells, particularly red blood cells, leading to significant hemolytic activity. mdpi.com This lack of selectivity is a major obstacle to its systemic use.
To overcome these limitations, researchers have turned to chemical modification. The primary goals of these modifications are to:
Reduce non-specific toxicity: By altering the peptide's structure, scientists aim to decrease its lytic effect on normal cells while preserving or even enhancing its activity against target cells like bacteria or cancer cells. mdpi.com
Enhance stability: Natural peptides can be susceptible to degradation by proteases in the body. Modifications can improve their stability and prolong their biological activity. mdpi.com
Improve therapeutic efficacy: By fine-tuning the peptide's properties, such as its charge, hydrophobicity, and conformation, its therapeutic potential can be optimized. frontiersin.org
Investigate structure-activity relationships: Modifying specific amino acids or regions of the peptide provides valuable insights into how its structure relates to its biological function.
Common modification strategies include amino acid substitutions, truncation of the peptide chain, and conjugation with other molecules like polymers or fatty acids. mdpi.comfrontiersin.org
Introduction to (4-Aminobutanoyl)melittin as a Representative Melittin Derivative
This compound, also referred to as MLT-4 in scientific literature, is a prime example of a chemically modified melittin derivative created for research purposes. nih.gov In this analog, the amino groups of the N-terminal glycine (B1666218) and lysine (B10760008) residues of melittin are acylated with 4-aminobutanoic acid. nih.gov
This specific modification was designed to investigate the influence of displacing the positive charges of the amino groups away from the peptide backbone on the conformational and aggregational states of melittin. nih.gov By extending the length of the side chains at these positions, researchers can study how electrostatic and hydrophobic interactions contribute to the peptide's coil-to-helix transitions, a key aspect of its biological activity. nih.gov
A key study on omega-aminoacyl derivatives of melittin, including this compound, revealed that such modifications have a significant impact on the peptide's secondary structure. Specifically, the helicity of these derivatives was found to be dependent on the length of the acyl chain, the concentration of the peptide, and the pH of the environment. nih.gov
| Derivative | Modification | Relative Helicity |
|---|---|---|
| Melittin (MLT) | Unmodified | Baseline |
| Glycylmelittin (MLT-2) | Acylated with Glycine | Increased |
| This compound (MLT-4) | Acylated with 4-aminobutanoic acid | Further Increased |
| (5-aminopentanoyl)melittin (MLT-5) | Acylated with 5-aminopentanoic acid | Highest Increase |
The study found a chain-length-dependent increase in helicity from the unmodified melittin to the derivative with the longest acyl chain, (5-aminopentanoyl)melittin, at a neutral pH of 7.2. nih.gov These derivatives also exhibited a concentration-dependent increase in their helical content. nih.gov However, at a more acidic pH of 2.3, a different behavior was observed, with a concentration-independent but still chain-length-dependent increase in helicity. nih.gov These findings underscore the intricate interplay between the chemical structure of melittin derivatives and their resulting physicochemical properties.
Properties
CAS No. |
145204-12-2 |
|---|---|
Molecular Formula |
C6H3FI2 |
Synonyms |
(4-aminobutanoyl)melittin |
Origin of Product |
United States |
Synthesis and Advanced Characterization of 4 Aminobutanoyl Melittin
Synthetic Methodologies for (4-Aminobutanoyl)melittin
The synthesis of this compound is a multi-step process that first involves the creation of the 26-amino acid melittin (B549807) backbone, followed by the specific conjugation of the 4-aminobutanoyl moiety to its N-terminus.
Solid Phase Peptide Synthesis Approaches for Melittin Backbone
Solid-phase peptide synthesis (SPPS) is the standard method for producing the melittin peptide backbone. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.
The process begins with the attachment of the C-terminal amino acid (glutamine in the case of melittin) to the resin. The synthesis then proceeds by adding the subsequent amino acids in the correct sequence. Each addition cycle consists of two main steps:
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common protecting group used in this context is the fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling: The next amino acid in the sequence, with its α-amino group protected, is activated and then reacted with the deprotected amino group of the resin-bound peptide.
This cycle is repeated until all 26 amino acids of the melittin sequence (GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂) have been added. Following the completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC).
Bioconjugation Strategies for Introducing the 4-Aminobutanoyl Moiety
Once the melittin backbone has been synthesized and purified, the 4-aminobutanoyl group is introduced at the N-terminus. This can be achieved either during the solid-phase synthesis or after the peptide has been cleaved from the resin.
A common strategy is to perform the acylation while the peptide is still attached to the solid support. After the final amino acid has been coupled and its N-terminal protecting group removed, the resin-bound peptide is treated with an activated form of 4-aminobutyric acid (GABA). To facilitate the amide bond formation, the carboxylic acid group of GABA is typically activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). The amino group of the GABA molecule itself must be protected during this step, for instance with a Boc (tert-butyloxycarbonyl) group, which can be removed during the final cleavage and deprotection step.
Alternatively, the modification can be performed in solution after the melittin peptide has been cleaved from the resin and purified. In this approach, the purified melittin is reacted with an activated ester of protected 4-aminobutyric acid. The reaction conditions, such as pH and solvent, are carefully controlled to ensure specific modification of the N-terminal α-amino group over the ε-amino groups of the lysine (B10760008) residues.
Physico-Chemical Characterization Techniques for this compound
Following synthesis and purification, a suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Mass Spectrometry Analysis for Molecular Weight Confirmation
Mass spectrometry (MS) is a critical tool for confirming the successful synthesis of this compound by verifying its molecular weight. The theoretical molecular weight of native melittin is approximately 2846.5 Da. The addition of the 4-aminobutanoyl group (C₄H₇NO) results in a net increase in mass.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. In ESI-MS, the peptide is typically observed as a series of multiply charged ions (e.g., [M+nH]ⁿ⁺). The molecular weight can then be calculated from this series of mass-to-charge (m/z) ratios. For this compound, the expected molecular weight would be approximately 2931.6 Da.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed m/z (example [M+4H]⁴⁺) | Calculated Molecular Weight (Da) |
|---|---|---|---|
| Melittin | 2845.7 | 712.4 | 2845.6 |
| This compound | 2930.8 | 733.7 | 2930.8 |
High Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the synthesized this compound and for its purification from the crude synthetic mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide analysis.
In RP-HPLC, the separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The peptides are eluted by a gradient of increasing organic solvent concentration.
The introduction of the 4-aminobutanoyl group at the N-terminus slightly increases the hydrophobicity of the melittin peptide. Consequently, this compound is expected to have a longer retention time in an RP-HPLC system compared to unmodified melittin under the same chromatographic conditions. The purity of the final product is determined by integrating the area of the main peak in the chromatogram. A purity of >95% is generally required for research applications.
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Retention Time (Melittin) | ~18.5 min |
| Expected Retention Time (this compound) | ~19.2 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information about the covalent structure and the three-dimensional conformation of this compound.
¹H NMR spectra provide information about the chemical environment of all the protons in the molecule. The addition of the 4-aminobutanoyl group would introduce new signals in the aliphatic region of the spectrum corresponding to the methylene (B1212753) protons of the butanoyl chain.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of the individual amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure of the peptide.
| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (α to carbonyl) | 2.2 - 2.5 | Triplet |
| -CH₂- (β to carbonyl) | 1.8 - 2.1 | Multiplet |
| -CH₂- (γ to carbonyl, α to amino) | 2.9 - 3.2 | Triplet |
Conformational Analysis and Secondary Structure Investigation of this compound
The conformational landscape of this compound, a derivative of the bee venom peptide melittin, has been a subject of scientific inquiry to understand how modifications to the peptide's primary structure influence its three-dimensional architecture. Melittin itself is known for its ability to transition from a largely random coil in solution at low concentrations to a predominantly alpha-helical conformation upon aggregation or interaction with membranes. nih.gov The introduction of a 4-aminobutanoyl group at the N-terminal glycine (B1666218) and lysine residues alters the electrostatic and hydrophobic properties of the peptide, thereby influencing its secondary structure. nih.gov
Assessment of Alpha-Helical Content and Stability
The alpha-helical content of this compound has been investigated under various conditions, revealing a nuanced interplay between pH, peptide concentration, and the modified side chains. nih.gov Circular dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides like this compound. The technique measures the differential absorption of left- and right-circularly polarized light, with alpha-helical structures exhibiting characteristic negative bands around 208 and 222 nm.
At a neutral pH of 7.2, this compound demonstrates a concentration-dependent increase in helicity. nih.gov This behavior is characteristic of melittin and its derivatives, where self-association into oligomeric forms, such as tetramers, stabilizes the helical conformation. nih.govnih.gov In contrast, at an acidic pH of 2.3, the helicity of this compound becomes concentration-independent. nih.gov This suggests that at lower pH, where the peptide is more highly charged, electrostatic repulsion may hinder aggregation, and the observed helicity is an intrinsic property of the monomeric or less-aggregated peptide. nih.gov
Furthermore, studies on the thermal stability of this compound at pH 7.2 have shown that it undergoes both cold- and heat-induced denaturation. nih.gov Despite this, a significant amount of residual helical structure is maintained at temperatures ranging from 80-100 degrees C, indicating a notable level of thermal stability for the folded conformation. nih.gov
Table 1: Helicity of this compound under Different Conditions
| Condition | Helicity Characteristics | Reference |
|---|---|---|
| pH 7.2 | Concentration-dependent increase | nih.gov |
| pH 2.3 | Concentration-independent | nih.gov |
| Temperature (pH 7.2) | Exhibits cold- and heat-induced denaturation with significant residual structure at 80-100 °C | nih.gov |
Impact of the 4-Aminobutanoyl Moiety on Peptide Conformation and Dynamics
The introduction of the 4-aminobutanoyl group effectively displaces the positive charges of the amino groups of the N-terminal glycine and lysine residues away from the peptide backbone. nih.gov This modification has a direct impact on the electrostatic and hydrophobic interactions that govern the peptide's folding and self-assembly. nih.gov
The increased chain length of the 4-aminobutanoyl side chain, when compared to the parent melittin, contributes to a chain-length-dependent increase in helicity at pH 7.2. nih.gov This suggests that the altered positioning of the positive charges and the potential for increased hydrophobic interactions along the extended side chains play a role in stabilizing the helical structure. These modifications influence the inter-peptide interactions that lead to the formation of helical oligomers. nih.gov
The dynamics of the coil-to-helix transition are a key aspect of melittin's function, and the 4-aminobutanoyl modification directly influences this equilibrium. nih.gov By altering the charge distribution and hydrophobicity at the N-terminus and lysine residues, the 4-aminobutanoyl moiety modulates the forces that drive the peptide to adopt its biologically active helical conformation. nih.gov
Mechanistic Insights into the Biological Activity of 4 Aminobutanoyl Melittin
Interactions with Biological Membranes
The initial and critical step in the biological activity of (4-aminobutanoyl)melittin is its interaction with the cell membrane. This interaction leads to a disruption of the membrane's integrity, a process governed by complex biophysical and biochemical principles.
Membrane Permeabilization Mechanisms (e.g., Carpet Model, Pore Formation)
The membrane-disrupting activity of melittin (B549807) and its derivatives is a subject of extensive research. While the precise mechanism for this compound is not explicitly detailed in the provided search results, the mechanisms of its parent compound, melittin, offer significant insights. Melittin is known to permeabilize membranes through various concentration-dependent mechanisms, including the "carpet" model and the formation of toroidal pores or barrel-stave pores. researchgate.net
At low concentrations, melittin monomers are thought to bind to the surface of the lipid bilayer, lying parallel to the membrane. This initial binding can disrupt the local lipid packing. As the concentration of the peptide on the membrane surface increases, a threshold is reached where the peptides aggregate and insert into the membrane core. nih.gov This insertion can lead to the formation of transient or stable pores.
The toroidal pore model suggests that the peptides, along with the lipid monolayers, bend inward to form a continuous pore lined by both the peptides and the lipid head groups. nih.gov In the barrel-stave model , the peptides aggregate and insert into the membrane to form a barrel-like channel, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous pore. researchgate.net
The carpet model proposes that at high concentrations, the peptides accumulate on the membrane surface, forming a "carpet" that disrupts the membrane integrity in a detergent-like manner, leading to micellization and eventual membrane collapse. researchgate.net It is plausible that this compound employs a combination of these mechanisms, with the dominant mode of action being dependent on its concentration and the specific lipid composition of the target membrane. Some studies indicate that melittin can induce transient pores at nanomolar concentrations, while at micromolar concentrations, it forms more stable pores. apitherapy.com Molecular dynamics simulations have shown that melittin can form unstable toroidal pores that eventually dissolve. nih.gov
Influence of Membrane Lipid Composition on Interaction Specificity
The composition of the lipid bilayer significantly influences the interaction and activity of melittin and its derivatives. The presence of specific lipids can either enhance or inhibit the peptide's membrane-disrupting capabilities.
Melittin demonstrates a stronger binding affinity for membranes containing negatively charged lipids, such as phosphatidylserine, due to favorable electrostatic interactions. nih.gov However, membranes composed of neutral lipids like phosphatidylcholine are often more susceptible to leakage induced by melittin. nih.gov This suggests that while initial binding may be electrostatically driven, the subsequent insertion and pore formation are influenced by other factors related to lipid packing and membrane fluidity.
The presence of lipids that introduce curvature strain into the membrane can also affect melittin's activity. For instance, lipids with a positive curvature, such as lysophosphatidylcholine (lysoPC), facilitate the formation of toroidal pores by reducing the energetic barrier for membrane bending. nih.gov Conversely, lipids with a negative intrinsic curvature, like phosphatidylethanolamine (PE), can inhibit pore formation. nih.gov Cholesterol, a key component of mammalian cell membranes, can also modulate the activity of membrane-active peptides by altering membrane fluidity and order. mdpi.com
Cellular and Molecular Pathway Modulation
Beyond its direct effects on membrane integrity, this compound can modulate various intracellular signaling pathways, leading to profound cellular responses, including programmed cell death.
Induction of Programmed Cell Death (Apoptosis and Necrosis) in In Vitro Cellular Models
A significant consequence of this compound's interaction with cells is the induction of programmed cell death, which can occur through both apoptotic and necrotic pathways. nih.gov Apoptosis is a highly regulated process of cell suicide, characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. e-jar.org Necrosis, on the other hand, is a more passive form of cell death resulting from acute cellular injury and is often associated with inflammation.
Studies on melittin have demonstrated its ability to induce apoptosis in a variety of cancer cell lines. nih.govnih.gov This pro-apoptotic effect is often mediated by the activation of key executioner caspases, such as caspase-3 and caspase-9. nih.govresearchgate.net The induction of apoptosis by melittin can be dose-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to a shift towards necrosis. nih.gov Morphological changes consistent with apoptosis, such as membrane blebbing and the formation of apoptotic bodies, have been observed in cells treated with melittin. researchgate.net
The pro-apoptotic activity of melittin is linked to its ability to disrupt mitochondrial membranes, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway. nih.gov Furthermore, melittin can trigger an increase in intracellular calcium levels, which is a known inducer of apoptosis. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., JAK-STAT, NF-κB, MAPK)
This compound can influence several key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is a critical signaling cascade involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. nih.gov Aberrant activation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. nih.gov While direct modulation of the JAK-STAT pathway by this compound is not explicitly detailed, the parent compound melittin has been shown to influence related inflammatory pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune response, inflammation, and cell survival. researchgate.net Melittin has been shown to suppress the activation of NF-κB. researchgate.netnih.gov This inhibition can occur through the prevention of the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By suppressing NF-κB activation, melittin can downregulate the expression of pro-inflammatory and anti-apoptotic genes.
The MAPK (mitogen-activated protein kinase) pathway is another crucial signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Melittin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, such as extracellular signal-regulated kinase (ERK) and p38. nih.govmdpi.com This inhibition of MAPK signaling contributes to the anti-proliferative and pro-apoptotic effects of melittin in cancer cells. mdpi.complos.org
Role in Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. plos.org At low to moderate levels, they function as signaling molecules in various cellular processes. However, at high concentrations, they can cause significant damage to cellular components, leading to oxidative stress and cell death. plos.org
Melittin has been shown to induce the generation of ROS in various cell types. researchgate.net The increased production of ROS can contribute to the cytotoxic effects of the peptide by inducing oxidative damage to lipids, proteins, and DNA. researchgate.net This elevation in intracellular ROS can also trigger downstream signaling events that lead to apoptosis. For instance, ROS can promote the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors. nih.gov The ability of melittin to increase ROS levels is considered a key mechanism underlying its anti-cancer activity. researchgate.net
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound "this compound" to generate a detailed article covering the requested topics. The vast majority of research focuses on the parent peptide, melittin, or melittin derivatives with other modifications.
Therefore, it is not possible to provide an in-depth, scientifically accurate analysis of "this compound" for the following sections as outlined:
Antimicrobial Mechanisms of this compound
Antifungal and Antiparasitic Effects
While extensive research exists for the unmodified melittin peptide in these areas, extrapolating these findings directly to the (4-aminobutanoyl) derivative would be speculative and scientifically unsound. Chemical modifications to peptides, even seemingly small ones, can significantly alter their biological activity, binding affinity, and mechanism of action.
Research into melittin derivatives is an active field. For example, studies on N-terminal fatty acid modifications have shown that such changes can increase antimicrobial potency and stability against degradation while sometimes reducing toxicity to mammalian cells preprints.orgnih.govnih.govresearchgate.netmdpi.com. Similarly, PEGylation (attaching polyethylene glycol) at the N-terminus has been explored to modulate the peptide's bioactivity and reduce its lytic effects acs.org.
However, without specific studies on the (4-aminobutanoyl) group's effect on melittin's interaction with enzymes like phospholipase A2 and matrix metalloproteinases, or its precise mechanisms of antimicrobial, antiviral, and antifungal action, any generated content would not meet the required standards of scientific accuracy.
We recommend consulting specialized chemical and biological research databases for any newly published or niche studies that may not be indexed in publicly available search engines. At present, we are unable to fulfill the request as outlined due to the lack of specific source material for "this compound."
Structure Activity Relationships Sar of 4 Aminobutanoyl Melittin and Analogues
Influence of N-Terminal Acylation and Amine Linkage on Functional Properties
Modification of the N-terminus of melittin (B549807), particularly through acylation, has emerged as a significant strategy to modulate its biological profile. The attachment of acyl groups, such as fatty acids, can enhance the peptide's therapeutic potential by altering its hydrophobicity, stability, and interaction with cell membranes.
N-terminal fatty acid conjugation has been shown to increase the antimicrobial activity of melittin analogues by 2 to 16 times compared to the native peptide. nih.govpreprints.org This enhancement is attributed to the increased hydrophobicity, which promotes stronger interactions with the lipid bilayers of bacterial cell membranes, leading to more efficient membrane disruption and cell death. mdpi.com Furthermore, this modification can significantly improve the peptide's stability against proteolytic degradation by enzymes like trypsin and pepsin, with increases in stability reported to be between 50% and 80%. nih.govpreprints.org
The length of the attached fatty acid chain is a critical determinant of the analogue's activity. For instance, one study found that an analogue with an eight-carbon fatty acid (Mel-C8) exhibited optimal antimicrobial activity and protease stability. nih.govpreprints.org Interestingly, while shorter acyl chains tend to increase hemolytic activity, the lytic effect on red blood cells was observed to decrease when the carbon chain length of the fatty acid exceeded ten carbons. nih.govpreprints.org
| N-Terminal Modification | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Effect on Proteolytic Stability | Reference |
|---|---|---|---|---|
| Fatty Acid Conjugation (general) | Increased (2- to 16-fold) | Variable (decreased with >10 carbons) | Increased (50-80%) | nih.govpreprints.org |
| Octanoyl Group (C8) | Optimal antimicrobial activity | Data not specified | Optimal protease stability | nih.govpreprints.org |
| PEGylation | Data not specified | Substantially mitigated | Enhanced | acs.org |
Impact of Amino Acid Substitutions and Truncations on Biological Activity
Alterations to the amino acid sequence of melittin through substitution or truncation are fundamental approaches to fine-tuning its biological activity, often with the goal of enhancing antimicrobial potency while reducing toxicity to mammalian cells.
Amino Acid Substitutions: The replacement of key amino acid residues can have profound effects on the peptide's function. For example, the three lysine (B10760008) residues in melittin have been targeted for substitution with lysine homologs that have shorter side chains, such as ornithine (Orn), diaminobutyric acid (Dab), and diaminopropanoic acid (Dap). nih.govfrontiersin.org These substitutions were found to improve the antimicrobial activity against Gram-negative bacteria like E. coli, although they had limited impact on activity against Gram-positive bacteria such as S. aureus. nih.govfrontiersin.org However, these changes only marginally reduced the peptide's toxicity towards mammalian cells. nih.govfrontiersin.org
Another critical residue is tryptophan-19 (Trp19), which has been identified as being crucial for melittin's hemolytic activity. nih.gov Replacing Trp19 with a fluorescent amino acid, DapAMCA, led to a significant reduction in hemolytic toxicity and an improved selectivity index for cancer cells. nih.gov This substitution appeared to alter the peptide's mode of action on cell membranes, reducing its pore-forming activity on red blood cells. nih.gov
Substitution of leucine, a key hydrophobic residue, with its structural isomer 6-aminohexanoic acid has also been explored. nih.gov An analogue named Mel-LX3, with such a substitution, retained potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, while exhibiting significantly lower hemolytic and cytotoxic effects compared to native melittin. nih.gov
Truncations: Studies on truncated versions of melittin have revealed that even fragments of the peptide can retain biological activity. A C-terminal 15-residue fragment of melittin, Mel(12-26), and its analogues have been shown to exhibit potent antibacterial activity with a much-reduced ability to lyse human red blood cells. researchgate.net Further truncation by deleting the two C-terminal glutamine residues from this fragment resulted in even higher antimicrobial activity. researchgate.net This suggests that the C-terminal residues may not be directly involved in binding to bacterial membranes and that their removal could reduce the entropic cost of binding, thereby increasing activity. researchgate.net
| Modification | Analogue Example | Effect on Antimicrobial Activity | Effect on Hemolytic/Cytotoxic Activity | Reference |
|---|---|---|---|---|
| Lysine substitution | Dab-melittin, Dap-melittin | Improved against E. coli | Marginally reduced | nih.govfrontiersin.org |
| Tryptophan-19 substitution | DapAMCA-melittin | Retained anticancer activity | Significantly reduced | nih.gov |
| Leucine substitution | Mel-LX3 | Potent activity retained | Significantly reduced | nih.gov |
| C-terminal truncation | Mel(12-24) | Higher than parent fragment | Much decreased from native melittin | researchgate.netresearchgate.net |
Correlation Between Amphipathicity, Charge Distribution, and Specificity of Effect
The biological activity of melittin and its analogues is fundamentally governed by their amphipathic nature and the distribution of charged residues, which together dictate their interaction with and disruption of cell membranes. mdpi.comfrontiersin.org Melittin's sequence is characterized by a predominantly hydrophobic N-terminal region (residues 1-20) and a hydrophilic, positively charged C-terminal region (residues 21-26). frontiersin.orgresearchgate.net This arrangement allows the peptide to adopt an α-helical conformation that is highly amphipathic, with distinct hydrophobic and hydrophilic faces. nih.gov
The interplay between hydrophobicity and charge distribution ultimately determines the specificity of the peptide's action. A well-defined amphipathic structure with an optimal balance of hydrophobic and cationic residues is necessary for potent antimicrobial activity with minimal toxicity to host cells. nih.govresearchgate.net
Stereochemical Considerations in Peptide Design and Activity
The stereochemistry of the amino acid residues in melittin and its analogues plays a critical role in their biological activity, stability, and immunogenicity. The use of non-proteinogenic D-amino acids in place of the naturally occurring L-amino acids is a key strategy in peptide design.
Replacing L-amino acids with their D-enantiomers can have several significant consequences. One of the most important is the increased resistance of the peptide to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com This enhanced stability can prolong the peptide's half-life in a biological system.
Furthermore, stereochemical modifications can uncouple the desirable antimicrobial effects from undesirable hemolytic activity. For instance, a synthetic retroenantio melittin analogue, which consists of all D-amino acids in a reversed sequence, was found to retain the full antibacterial activity of the native peptide but with a complete loss of its hemolytic effect. acs.org This demonstrates that the chirality of the peptide is not essential for its antibacterial action, which is thought to proceed through a non-chiral mechanism like the formation of ion-conducting pores, rather than interaction with a specific chiral receptor. acs.org
Finally, the stereochemistry of melittin analogues can affect their immunogenicity. D-melittin, for example, has been shown to be non-immunogenic in mice, despite having the same hemolytic activity as L-melittin. nih.gov This lack of immunogenicity is likely due to its resistance to proteolysis, which prevents it from being processed and presented to T lymphocytes, a key step in initiating an immune response. nih.govnih.gov
| Stereochemical Modification | Effect on Antibacterial Activity | Effect on Hemolytic Activity | Effect on Proteolytic Stability | Effect on Immunogenicity | Reference |
|---|---|---|---|---|---|
| Full L- to D-amino acid substitution (enantiomer) | Retained | Variable, can be retained | Increased | Reduced/Non-immunogenic | nih.govnih.gov |
| Retroenantio (reversed sequence, all D-amino acids) | Retained | Eliminated | Increased | Data not specified | acs.org |
| Partial D-amino acid substitution (middle of sequence) | Loss of activity | Data not specified | Increased | Data not specified | dntb.gov.ua |
Advanced Strategies for Enhancing the Research Utility of 4 Aminobutanoyl Melittin
Peptide-Based Conjugates and Hybrid Systems Incorporating Melittin (B549807)
To overcome the inherent non-specific cytotoxicity of melittin, researchers have developed sophisticated conjugate and hybrid systems. These strategies aim to restrict the peptide's potent membrane-disrupting activity to target cells, thereby increasing its therapeutic window for research applications.
Ligand-Directed Conjugation for Targeted Cellular Interactions
Ligand-directed conjugation involves attaching molecules (ligands) to melittin that specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. This approach transforms the broad-acting peptide into a precision-guided agent.
Key Research Findings:
Aptamer Conjugation: The AS1411 aptamer, which targets nucleolin (a protein often overexpressed on the surface of cancer cells), has been covalently conjugated to melittin. This conjugate demonstrated reduced hemolytic activity and lower cytotoxicity against normal cells, while effectively targeting and killing cancer cells that express high levels of nucleolin. nih.govacs.org
Peptide Motif Addition: A bifunctional melittin peptide was designed by adding an alpha-helical RGD (arginine-glycine-aspartic acid) motif. frontiersin.org This motif targets integrin receptors, which are crucial in tumor angiogenesis and metastasis, thereby directing the peptide's lytic activity towards these cells. frontiersin.org
Antibody Fragment Conjugation: Single-chain variable fragments (scFv) of antibodies that recognize tumor-specific antigens, such as CTLA-4 on activated T-cells, have been fused with melittin. This creates a recombinant immunotoxin that selectively eliminates target cells, showing potential in cancer immunotherapy. nih.gov
Folic Acid Conjugation: Folic acid is another common targeting ligand, as the folate receptor is frequently overexpressed in various cancers. Melittin conjugates functionalized with folic acid have been developed to enhance targeted delivery to these cancer cells. researchgate.net
Fusion Proteins and Synergistic Peptide Combinations
Genetically engineering melittin as part of a larger fusion protein or combining it with other synergistic peptides are advanced strategies to enhance its therapeutic profile and introduce novel functionalities.
Key Research Findings:
Fusion with Other Toxins: Melittin has been fused with other protein toxins, such as gelonin, a ribosome-inactivating protein. mdpi.comresearchgate.net The melittin component facilitates the entry of gelonin into the cell by disrupting the cell membrane, leading to a synergistic cytotoxic effect. mdpi.comresearchgate.net Such fusion proteins have been created using both chemical conjugation and recombinant genetic engineering. researchgate.net
Cytokine Fusion Proteins: A novel fusion protein combining melittin with a mutant form of human interleukin-2 (IL-2) has been developed. nih.govnih.gov This hybrid protein not only directly inhibits the growth of cancer cells but also stimulates an anti-tumor immune response, effectively combining direct cytotoxicity with immunotherapy. nih.govnih.gov
VEGF Fusion for Anti-Angiogenesis: To target the tumor vasculature, melittin has been fused with Vascular Endothelial Growth Factor (VEGF). This fusion protein is designed to target cells with high expression of VEGF receptors, which are prevalent in hepatocellular carcinoma, thereby inhibiting tumor growth. nih.gov
Synergy with Other Antimicrobial Peptides: In anti-infective research, melittin has been used in combination with other antimicrobial peptides like cecropin and nisin. These combinations often exhibit higher bactericidal activity against resistant strains than the individual peptides alone. nih.gov
Interactive Table: Examples of Melittin Conjugates and Fusion Proteins
Press Run to view the interactive data table.
| Hybrid Type | Conjugate/Fusion Partner | Target | Primary Research Finding | Reference |
|---|---|---|---|---|
| Ligand Conjugate | AS1411 Aptamer | Nucleolin | Reduced hemolysis and targeted cancer cells overexpressing nucleolin. | nih.govacs.org |
| Ligand Conjugate | RGD Motif | Integrins | Directed cytotoxic activity towards cells involved in angiogenesis. | frontiersin.org |
| Fusion Protein | Gelonin | Ribosomes (after entry) | Melittin facilitates cell entry for the ribosome-inactivating protein, creating a synergistic killing effect. | mdpi.comresearchgate.net |
| Fusion Protein | Mutant Interleukin-2 (IL-2) | IL-2 Receptors (on immune cells) | Combines direct tumor cytotoxicity with stimulation of an anti-tumor immune response. | nih.govnih.gov |
| Fusion Protein | VEGF | VEGF Receptors | Targeted and inhibited hepatocellular carcinoma cells with high VEGFR expression. | nih.gov |
Nanocarrier Encapsulation and Advanced Delivery Systems for Melittin
Encapsulating melittin within nanocarriers is a leading strategy to shield its lytic activity from non-target tissues during circulation and to facilitate its accumulation at the desired site of action.
Liposomal and Polymeric Nanoparticle Formulations
Liposomes and polymeric nanoparticles are the most extensively studied systems for melittin delivery, offering versatility in composition, size, and surface modification.
Key Research Findings:
Liposomal Formulations: Liposomes, which are vesicular structures made of lipid bilayers, can encapsulate the amphiphilic melittin peptide. mdpi.comnih.govresearchgate.net Surface modification of these liposomes with polymers like hyaluronic acid (HA) has been shown to enhance their stability, reduce peptide leakage, and actively target cancer cells overexpressing the CD44 receptor, such as melanoma cells. mdpi.comnih.gov
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that encapsulate melittin, achieving high drug loading efficiency. nih.gov These systems protect the peptide from degradation and allow for controlled release. nih.gov
Lipid-Coated Polymeric Nanoparticles: A hybrid system combining a polymeric core and a lipid shell offers high stability and biocompatibility. acs.org One such design features a core of melittin complexed with poly-γ-glutamic acid, coated with a lipid layer, and an outer shell of polyethylene glycol (PEG). This core-shell structure effectively masks melittin's hemolytic activity and allows for surface modification with targeting ligands like RGD. nih.govacs.org
Stimuli-Responsive Systems: Nanocarriers have been designed to release melittin in response to specific triggers within the tumor microenvironment. Redox-sensitive nanocomplexes, for example, use polymers linked by disulfide bonds. researchgate.netmdpi.com These bonds are stable in the bloodstream but are cleaved in the highly reductive intracellular environment of cancer cells, triggering the release of melittin. researchgate.netmdpi.com
Strategies for Enhanced Cellular Internalization and Intracellular Delivery
Beyond simply delivering the nanocarrier to the target cell, advanced strategies focus on ensuring the efficient uptake of the carrier and the subsequent release of melittin into the cell's cytoplasm where it can act.
Key Research Findings:
Receptor-Mediated Endocytosis: The surface of nanocarriers can be decorated with ligands that bind to cell surface receptors, triggering uptake via endocytosis. For instance, coating liposomes with hyaluronic acid not only targets CD44 receptors but also significantly increases the internalization of the nanoparticles into melanoma cells. nih.gov Similarly, lactobionic acid has been used to target the asialoglycoprotein receptor (ASGPR) on liver cancer cells. mdpi.com
Endosomal Escape: A major barrier for nanoparticle-delivered therapeutics is getting trapped in endosomes. Melittin itself is a potent tool for overcoming this barrier. nih.govnih.govresearchgate.net Nanoparticles designed to release melittin within the endosome can disrupt the endosomal membrane, allowing the therapeutic payload (including co-delivered drugs or the nanoparticles themselves) to escape into the cytoplasm. nih.govnih.govresearchgate.net This property makes melittin a valuable component in delivery systems for other molecules as well. nih.govnih.govresearchgate.net
Gene Technology Approaches for Modified Melittin Production and Expression
Recombinant DNA technology offers a scalable and cost-effective method for producing melittin and its modified versions. However, expressing a peptide that is inherently toxic to the host production system (like E. coli) presents significant challenges.
Key Research Findings:
Fusion Protein Expression: A common strategy to circumvent melittin's toxicity to the host is to express it as a non-toxic fusion protein. acs.orgnih.gov Melittin can be linked to a larger, soluble protein partner like glutathione S-transferase (GST). acs.org This fusion protein is often inactive and can be purified from the host cells. Subsequently, the melittin peptide is cleaved from its fusion partner using a specific protease, such as Tobacco Etch Virus (TEV) protease, which recognizes a specific cleavage site engineered between the two proteins. acs.org
Leader Peptide Sequences: Another approach involves expressing melittin with an N-terminal leader sequence, such as the Tryptophan Leader Peptide (TrpLE). nih.gov The fusion protein is then cleaved, often using chemical methods like cyanogen bromide (CNBr) which cleaves at methionine residues, to release the mature melittin peptide. nih.gov
Post-Expression Modification: Gene technology can be combined with chemical synthesis to produce modified peptides. For example, isotopically labeled melittin has been produced recombinantly in E. coli. acs.orgnih.govresearchgate.net Following purification, the peptide underwent chemical amidation at its C-terminus to produce the native, more active form of the peptide, demonstrating a hybrid strategy for producing complex, post-translationally modified peptides. acs.orgnih.govresearchgate.net
Interactive Table: Comparison of Nanocarrier Systems for Melittin Delivery
Press Run to view the interactive data table.
| Nanocarrier Type | Core Material | Key Features | Example Modification | Reference |
|---|---|---|---|---|
| Liposomes | Aqueous core, lipid bilayer | Biocompatible; encapsulates hydrophilic/hydrophobic molecules. | Hyaluronic Acid (HA) coating for targeting CD44. | mdpi.comnih.gov |
| Polymeric Nanoparticles | PLGA | Biodegradable; high loading efficiency; controlled release. | Complexation with anionic agents to improve loading. | nih.gov |
| Lipid-Coated Polymer NP | Poly-γ-glutamic acid core | Core-shell structure; high stability; masks hemolytic activity. | PEGylation and RGD ligand attachment for targeting. | nih.govacs.org |
| Redox-Sensitive Nanocomplex | Polymer with disulfide bonds | Stimuli-responsive; releases melittin in reductive intracellular environments. | Lactobionic acid for targeting ASGPR. | mdpi.com |
Research Methodologies and Experimental Models for 4 Aminobutanoyl Melittin Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental in determining the biological activity of compounds like melittin (B549807) at the cellular level. These assays utilize cultured cells to investigate cytotoxicity, mechanisms of cell death, and effects on cellular structures and proteins.
Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation)
Cell viability and proliferation assays are crucial for quantifying the cytotoxic effects of melittin on various cell lines, particularly cancer cells.
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active dehydrogenases can convert the yellow tetrazolium salt [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) into purple formazan crystals. nih.govmdpi.com The amount of formazan produced is proportional to the number of living cells. Studies have consistently used the MTT assay to demonstrate that melittin inhibits the proliferation of various cancer cells in a dose- and time-dependent manner. researchgate.netnih.gov For instance, the viability of human gastric adenocarcinoma AGS cells and breast cancer cell lines MDA-MB-231, 4T1, and MCF-7 was shown to decrease significantly with increasing concentrations of melittin. researchgate.netnih.govresearchgate.net
Colony Formation Assay: This assay assesses the long-term ability of a single cell to grow into a colony. It is a measure of clonogenic cell survival and is particularly useful for evaluating the sustained effects of a compound. In studies involving melittin, the colony formation assay has been used to demonstrate its anti-metastatic potential at concentrations lower than those causing immediate cytotoxicity. researchgate.net It has also been employed to show melittin's ability to act as a radiosensitizer, where it enhances the cell-killing effects of ionizing radiation on breast cancer cells. researchgate.net
Table 1: Summary of Melittin's Effect on Cancer Cell Viability (MTT Assay)
| Cell Line | Concentration | Exposure Time | % Cell Viability | Key Finding |
|---|---|---|---|---|
| AGS (Gastric Adenocarcinoma) | 2, 4, 8 µg/mL | 24 hours | 10%, 9.55%, 9.32% | Dose-dependent cytotoxicity. researchgate.net |
| MDA-MB-231 (Breast Cancer) | 4 µg/mL | Not Specified | ~20% | Significant cell death at higher concentrations. nih.gov |
| 4T1 (Murine Breast Cancer) | 0.5, 1 µM | 48 hours | ~80%, ~60% | Melittin reduces viability. researchgate.net |
| MCF-7 (Human Breast Cancer) | 0.5, 1 µM | 48 hours | ~75%, ~55% | Melittin reduces viability. researchgate.net |
| CCRF-CEM (Leukaemia) | ~3 µM | Not Specified | ~50% (IC50) | Potent cytotoxic effect on leukaemia cells. nih.gov |
Apoptosis Detection Assays (e.g., Annexin V, Caspase Activation, TUNEL Staining)
These assays are employed to determine if a compound induces programmed cell death, or apoptosis, which is a key mechanism for many anticancer agents. researchgate.net
Annexin V Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein with a high affinity for PS and, when labeled with a fluorescent dye (like FITC), can be used to identify early apoptotic cells via flow cytometry or fluorescence microscopy. nih.govmdpi.com Cells are often co-stained with propidium iodide (PI), a dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. nih.gov The activation of key caspases, such as caspase-3, is a hallmark of apoptosis. researchgate.net Western blotting can be used to detect the cleaved (active) forms of these caspases. nih.gov Studies show that melittin treatment can lead to the regulation of pro-apoptotic proteins like cleaved caspase-3 in neuronal cells under stress. nih.gov
TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, which is a characteristic of late-stage apoptosis. nih.govresearchgate.net The enzyme terminal deoxynucleotidyl transferase (TdT) labels the free 3'-hydroxyl termini of DNA breaks with labeled dUTPs, allowing for their visualization. mdpi.comresearchgate.netresearchgate.net While widely used, it is noted that DNA damage is not exclusive to apoptosis and can occur in necrosis, so results are often confirmed with other methods. researchgate.net
Membrane Permeabilization and Lytic Activity Assays
Melittin is well-known as a membrane-active peptide that disrupts the lipid bilayer of cells. mdpi.comnih.gov Assays in this category directly measure this primary mechanism of action.
The lytic activity of melittin is a result of its ability to form pores and channels in cell membranes, leading to the leakage of intracellular contents and cell death. mdpi.comresearchgate.net The mechanism is concentration-dependent; at lower concentrations, melittin may cause transient leakage through toroidal pores, while stable pores can be detected at higher concentrations. nih.gov The process begins with the peptide binding to the membrane surface, followed by its insertion into the lipid core. researchgate.netmdpi.com
Experimental approaches to study these effects include:
Leakage Assays: Using lipid vesicles (liposomes) loaded with a fluorescent dye. The addition of melittin permeabilizes the vesicle membrane, causing the dye to leak out, which can be quantified by measuring the increase in fluorescence. mdpi.com
Membrane Depolarization Assays: Using potential-sensitive dyes to measure changes in the membrane potential of bacteria or other cells upon exposure to the peptide. nih.gov
SYTOX Green Uptake: SYTOX Green is a dye that cannot cross the membrane of live cells. When a peptide like melittin disrupts the membrane, the dye enters and binds to nucleic acids, emitting a strong fluorescent signal, which can be measured to quantify permeabilization. nih.gov
Immunochemical Techniques (e.g., Western Blotting for Protein Expression)
Western blotting is a core immunochemical technique used to detect and quantify specific proteins from cell lysates. d-nb.info This method is invaluable for elucidating the molecular pathways affected by a compound. In melittin research, Western blotting has been used to analyze its impact on proteins involved in apoptosis, metastasis, and cell signaling. nih.govcelljournal.org For example, studies have shown that melittin treatment can:
Regulate Apoptotic Proteins: Decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell death. nih.govanatomyjournal.ir
Inhibit Metastasis-Related Proteins: Suppress the expression of proteins involved in cell migration and invasion, such as Rac1, p-Rac1, CXCR4, and SDF-1α in breast cancer cells. celljournal.org
Modulate Signaling Pathways: Affect the nuclear translocation of Nrf2 and the expression of HO-1, which are involved in the antioxidant defense pathway. nih.gov
Table 2: Proteins Analyzed by Western Blotting in Melittin Studies
| Protein Target | Cellular Process | Effect of Melittin Treatment | Cell Model |
|---|---|---|---|
| Bax/Bcl-2 Ratio | Apoptosis | Normalized (increased) ratio nih.gov | HT22 (Neuronal) |
| Cleaved Caspase-3 | Apoptosis | Upregulated nih.gov | HT22 (Neuronal) |
| p-Rac1 | Metastasis/Migration | Decreased expression celljournal.org | MDA-MB-231 (Breast Cancer) |
| CXCR4 | Metastasis/Migration | Decreased expression celljournal.org | MDA-MB-231 (Breast Cancer) |
| Nrf2 (nuclear) | Antioxidant Response | Enhanced translocation nih.gov | HT22 (Neuronal) |
| HO-1 | Antioxidant Response | Upregulated production nih.gov | HT22 (Neuronal) |
Fluorescence Microscopy and Flow Cytometry
Both fluorescence microscopy and flow cytometry are powerful tools for analyzing cells at an individual level.
Fluorescence Microscopy: This technique allows for the visualization of fluorescently labeled cells and their components. It has been shown to be a highly appropriate method for quantifying cell death caused by fast-acting cytolytic toxins like melittin, especially in adherent cell cultures. nih.gov In some cases, it provides more accurate viability data than flow cytometry, which can lose a significant portion of necrotic cells during sample preparation. nih.gov Confocal fluorescence microscopy can also be used to study the subcellular localization of fluorescently labeled melittin analogs, revealing high membrane-penetrating activity and localization within the nucleus. nih.gov
Flow Cytometry: This technique rapidly analyzes single cells as they pass through a laser beam. It is widely used to quantify apoptosis when cells are stained with Annexin V-FITC and PI. nih.gov A typical output is a dot plot that separates cell populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) quadrants, allowing for precise quantification of apoptosis induction. nih.gov
Non-Human In Vivo Models
To validate in vitro findings and assess the therapeutic potential of a compound in a whole organism, non-human in vivo models, typically mice, are used. These models are essential for studying effects on tumor growth, metastasis, and tissue-specific responses that cannot be replicated in a culture dish. nih.gov
In melittin research, several mouse models have been employed:
Xenograft Tumor Models: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude mice) to form a tumor. nih.gov The mice are then treated with melittin, and tumor volume is measured over time to assess anti-cancer efficacy. researchgate.net
Metastasis Models: After a primary tumor is established and resected, it can be transplanted into the organ of interest (e.g., the liver) in other mice. Subsequent treatment with melittin allows researchers to evaluate its ability to inhibit metastasis to distant organs. nih.gov
Inflammation Models: Inflammation can be induced in mice, for example, by intradermal injections of bacteria into the ears. Topical or systemic administration of melittin is then used to study its anti-inflammatory effects. nih.gov
Neuroprotection Models: Cognitive deficits can be induced in mice through intracerebroventricular injection of peptides like Aβ25–35. These models are used to test the neuroprotective effects of compounds like melittin and their ability to improve learning and memory. nih.gov
These in vivo studies have shown that melittin can significantly reduce tumor growth, inhibit cancer metastasis, and reduce tissue injury in various animal models. researchgate.netnih.gov
Xenograft Mouse Models for Investigating Tumor Growth Modulation
Xenograft mouse models are a cornerstone for the in vivo evaluation of the anti-cancer potential of compounds like (4-aminobutanoyl)melittin. These models involve the transplantation of human tumor cells into immunodeficient mice, typically BALB/c nude mice, allowing for the study of tumor progression and response to therapeutic agents in a living system. mdpi.comresearchgate.net
Research findings from studies on the parent compound, melittin, demonstrate significant anti-tumor activity in these models. mdpi.com Treatment has been shown to markedly delay and reduce tumor growth compared to control groups. researchgate.netnih.gov Histopathological analysis of the excised tumors provides deeper insights into the mechanism of action. Hematoxylin and Eosin (H&E) staining of tumor sections from treated mice often reveals a looser tissue structure, increased intercellular spaces, and significant inflammatory cell infiltration compared to the tight, well-structured tissue of control tumors. mdpi.comjcancer.org
To assess the impact on cell proliferation and apoptosis, immunohistochemical (IHC) analysis and TUNEL assays are employed. IHC analysis for proliferation markers like Ki-67 consistently shows a significant reduction in positive cells within the tumors of treated mice, indicating decreased tumor cell proliferation. mdpi.comjcancer.org Conversely, TUNEL fluorescence assays reveal extensive areas of apoptotic cells, confirming that the compound induces programmed cell death in vivo. mdpi.com Further IHC analyses can reveal the modulation of key apoptosis-related proteins, such as a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.com
| Cancer Cell Line | Mouse Model | Key Findings in Treated Groups | Reference |
|---|---|---|---|
| HCT116 (Colorectal) | BALB/c Nude Mice | Significant reduction in tumor volume and weight; Decreased Ki-67 expression; Increased TUNEL-positive apoptotic cells. | mdpi.com |
| 143B (Osteosarcoma) | Nude Mice | Significant inhibition of subcutaneously implanted tumor growth; Obvious reduction in active β-catenin expression. | jcancer.org |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Tumor growth significantly reduced; Decreased levels of VEGF and CD31 (angiogenesis markers). | nih.gov |
| Pancreatic Ductal Adenocarcinoma | Xenograft Mouse Model | Suppression of tumor growth via promotion of apoptosis and cell-cycle arrest; Downregulation of the cholesterol biosynthesis pathway. | nih.gov |
Animal Models for Antimicrobial Efficacy and Pharmacodynamics
To evaluate the antimicrobial and pharmacodynamic properties of this compound, both in vitro and in vivo models are utilized. These studies are crucial for determining the compound's effectiveness against various pathogens, including drug-resistant strains.
In vitro assays are the first step in characterizing antimicrobial activity. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents visible bacterial growth, is determined for a panel of clinically relevant bacteria. nih.govmdpi.com Studies on melittin have established its potent activity against both Gram-positive and Gram-negative bacteria, with MIC values typically in the low micromolar range. mdpi.com The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria, is also determined. researchgate.net Time-kill kinetic assays are then performed to understand the pharmacodynamics, revealing whether the bactericidal effect is concentration- or time-dependent. nih.gov For melittin, the effect is often rapid and dependent on both concentration and time, with significant bacterial killing observed within hours or even minutes. nih.gov
For in vivo efficacy, animal models of infection, such as sepsis models in BALB/c mice, are employed. nih.gov In these models, mice are infected with a lethal dose of bacteria (e.g., extensively drug-resistant Acinetobacter baumannii or MRSA), and the therapeutic effect of the compound is assessed by monitoring survival rates and determining the bacterial load in key tissues like the peritoneum. nih.gov Such studies help bridge the gap between in vitro potency and in vivo effectiveness. nih.gov Melittin has also been shown to mitigate Staphylococcus aureus-triggered skin infections in CD1 mice. nih.gov
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| E. coli ATCC 25922 | 4 - 64 | 8 - 128 | mdpi.com |
| S. aureus (Clinical) | 4 - 64 | 8 - 128 | mdpi.com |
| P. aeruginosa PAO1 | 4 - 64 | 8 - 128 | mdpi.com |
| A. baumannii (Clinical) | 4 - 64 | 8 - 128 | mdpi.com |
| K. pneumoniae (Clinical) | 4 - 64 | 8 - 128 | mdpi.com |
Models for Studying Skin Aging and Related Biological Responses
The D-galactose-induced aging model in mice is a well-established and widely used method to mimic the natural aging process and to screen for anti-aging compounds. nih.govjapsonline.com Chronic administration of high doses of D-galactose induces changes characteristic of aging, primarily through the generation of oxidative stress and the formation of advanced glycation end products (AGEs). nih.govjapsonline.com
In this model, mice receive daily subcutaneous injections of D-galactose for several weeks to induce an accelerated aging phenotype. nih.gov The anti-aging effects of a test compound like this compound are then evaluated by administering it concurrently. nih.gov The assessment involves a combination of morphological, histological, and biochemical analyses of the skin. nih.gov
Studies using this model have shown that melittin can effectively alleviate signs of skin aging. nih.gov Histological analysis using Masson's trichrome staining on skin tissue from treated mice reveals significant improvements in skin structure, including increased dermal and epidermal thickness and a higher density of collagen fibers compared to the D-galactose-only group. nih.govresearchgate.net Biochemically, treatment has been found to boost the levels of hydroxyproline and hyaluronic acid in the skin, two crucial components for skin hydration and elasticity. nih.gov Furthermore, at the molecular level, melittin can modulate the expression of aging-related genes, enhancing the transcription of anti-inflammatory cytokines like IL-10 and key collagen genes (Col1a1, Col3a1), while decreasing the expression of pro-inflammatory cytokines such as IL-1β. nih.gov
Biophysical Techniques for Membrane Interaction Studies
Understanding the interaction of this compound with cell membranes is fundamental to elucidating its mechanism of action. A suite of biophysical techniques is employed to characterize the structural changes in the peptide and the perturbations it induces in model lipid membranes.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. rsc.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. mdpi.com
For melittin and its analogues, CD studies have consistently shown that the peptide is largely unstructured or in a random coil conformation in aqueous buffer solutions. mdpi.commdpi.com However, upon interaction with lipid vesicles or membrane-mimicking environments like 2,2,2-Trifluoroethanol (TFE), the peptide undergoes a significant conformational transition to a predominantly α-helical structure. mdpi.comnih.gov The CD spectra in the presence of membranes are characterized by distinct negative bands around 208 and 222 nm, which are hallmarks of α-helical content. researchgate.net The degree of helicity can be influenced by the lipid composition of the model membrane. nih.gov Oriented Circular Dichroism (OCD), which uses planar multibilayers, can further provide information on the orientation of the peptide's helix relative to the lipid bilayer, distinguishing between states parallel or perpendicular to the membrane surface. researchgate.net
| Environment | Observed Secondary Structure | Key Spectral Features | Reference |
|---|---|---|---|
| Aqueous Buffer | Random Coil / Unstructured | Single negative minimum around 200 nm | mdpi.com |
| Lipid Vesicles (e.g., POPC) | α-Helical | Negative minima at ~208 nm and ~222 nm | mdpi.com |
| High Ionic Strength (e.g., 2M NaCl) | α-Helical (Tetrameric) | Strong α-helical signal due to self-association | researchgate.net |
| Membrane-Mimicking Solvent (TFE) | α-Helical | Stabilization of α-helical structure | nih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to probe the binding of peptides to membranes and the local environment of specific amino acid residues. nih.gov Melittin is particularly well-suited for this technique as it contains a single, naturally fluorescent tryptophan residue (Trp-19), which acts as an intrinsic probe. nih.govnih.gov
When melittin binds to lipid vesicles, the fluorescence emission spectrum of Trp-19 exhibits a characteristic blue shift (a shift to a shorter wavelength) and an increase in fluorescence intensity. nih.govresearchgate.net This indicates the movement of the tryptophan residue from the polar aqueous environment into the nonpolar, hydrophobic interior of the lipid bilayer. nih.gov The magnitude of this shift can provide information on the depth of the peptide's insertion into the membrane. nih.gov Fluorescence quenching experiments can further refine the location of the tryptophan residue within the bilayer. nih.gov Additionally, time-resolved fluorescence can measure the fluorescence lifetime of the probe, which is sensitive to its local environment and can reveal changes in membrane properties upon peptide binding. nih.gov In some studies, extrinsic fluorescent probes, such as the NBD group, are covalently attached to the peptide to monitor the environment at different positions along its sequence. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, often used in conjunction with site-directed spin labeling (SDSL), provides detailed molecular-level information on peptide structure, dynamics, and membrane interactions that is often inaccessible by other techniques. acs.orgnih.gov In this method, a stable nitroxide spin-label is introduced at a specific site on the peptide.
EPR studies on melittin have been used to investigate its insertion depth and orientation within the membrane. acs.org Techniques like Electron Spin Echo Envelope Modulation (ESEEM) can measure the peptide's depth of insertion, revealing that it increases as the peptide-to-phospholipid ratio is raised. acs.org Continuous Wave (CW) EPR spectra are sensitive to the mobility of the spin label. acs.org These measurements have shown that the mobility of both the peptide and the surrounding lipid chains is reduced as more peptide binds to the membrane, suggesting a significant ordering effect. acs.orgnih.gov
EPR can also probe peptide-induced changes in membrane structure. Studies on sarcoplasmic reticulum membranes revealed that melittin decreases the mobility of lipids at the protein-lipid boundary and induces protein aggregation, which is believed to be a key part of its mechanism for inhibiting membrane protein function. nih.gov Furthermore, Double Electron-Electron Resonance (DEER) measurements have been used to investigate the aggregation state of melittin in membranes, with results suggesting the absence of stable, well-defined pore structures under certain conditions. acs.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to observe the ultrastructural changes in cells and vesicles induced by external agents. In the context of cytolytic peptides like melittin and its derivatives, TEM provides high-resolution visualization of morphological alterations, including membrane disruption, organelle damage, and the formation of pores.
Methodology in Melittin Research
In studies involving melittin, a close structural analog of this compound, TEM is employed to examine its effects on various cellular and artificial membrane systems. The general methodology involves treating the target cells or vesicles with the peptide and then preparing the samples for TEM imaging. This preparation typically includes fixation, dehydration, embedding in resin, and ultra-thin sectioning. The sections are then stained with heavy metals, such as osmium tetroxide and uranyl acetate, to enhance contrast. The electron beam of the microscope passes through the thin specimen, and the differential scattering of electrons creates an image that reveals fine subcellular details.
For instance, TEM has been instrumental in visualizing the lytic effects of melittin on cancer cells. Studies have shown that after treatment with melittin, cancer cells exhibit significant morphological changes, including membrane blebbing, swelling, and eventual rupture. nih.govresearchgate.net Furthermore, TEM has been used to observe the interaction of melittin with artificial lipid vesicles (liposomes), demonstrating the peptide's ability to disrupt bilayer integrity. jci.org This technique has also been crucial in elucidating the toroidal pore-forming mechanism of melittin, where the peptide molecules, in conjunction with lipid molecules, line the pore. nih.gov
Visualization of Subcellular Effects
Beyond the cell membrane, TEM allows for the investigation of melittin's impact on subcellular organelles. Research has demonstrated that melittin can target mitochondria, leading to structural damage. researchgate.netnih.gov TEM images of melittin-treated cells have revealed swollen mitochondria with disrupted cristae, indicating mitochondrial dysfunction as a component of the peptide's cytotoxic mechanism. nih.gov This capability of TEM to resolve internal cellular structures is vital for a comprehensive understanding of the peptide's mode of action.
The application of TEM also extends to the characterization of nanoparticle delivery systems for melittin. TEM images can confirm the stable insertion of melittin into nanoparticles and assess the morphology and integrity of these drug delivery vehicles. jci.org
While direct TEM studies on this compound are not extensively documented in publicly available literature, the established methodologies and findings from melittin research provide a strong framework for how TEM can be applied to investigate this specific derivative. The technique would be invaluable for comparing the membrane-disrupting and subcellular effects of this compound with its parent compound, melittin.
Research Findings from Melittin Studies using TEM
The following table summarizes key findings from studies that have utilized Transmission Electron Microscopy to investigate the effects of melittin.
| Subject of Study | Key Observations via TEM | Reference |
| Liposomes and Perfluorocarbon Nanoparticles | Disruption of liposomes; Stable insertion of melittin into nanoparticles. | jci.org |
| Zwitterionic Lipid Vesicles | Formation of toroidal pores with 7-8 nm diameter rings encircling 3.5-4.5 nm diameter cavities. | nih.gov |
| A549 Human Lung Adenocarcinoma Cells | Irregular swelling of mitochondria, with fracturing and fuzziness of their cristae. | nih.gov |
| HeLa Cells | Observation of cellular autophagy levels through visualization of phagophores, autophagosomes, autolysosomes, and vacuoles after treatment. | nih.gov |
Future Research Directions and Theoretical Perspectives on 4 Aminobutanoyl Melittin
Elucidating Undiscovered Mechanistic Pathways and Secondary Targets
The primary mechanism of melittin (B549807) involves cell membrane disruption. However, it is known to affect various cellular pathways. nih.govnih.gov The introduction of a 4-aminobutanoyl group could modulate these interactions or introduce novel ones. Future research must aim to uncover these pathways.
Key research questions would include:
How does the 4-aminobutanoyl modification alter the peptide's interaction with cell membranes compared to native melittin?
Does (4-aminobutanoyl)melittin have secondary intracellular targets that are distinct from those of melittin?
What are the downstream signaling cascades affected by this specific analog? For instance, melittin is known to influence pathways like NF-κB and MAPK. researchgate.net Investigating whether this compound modulates these or other pathways, such as those involved in apoptosis or inflammation, would be critical. researchgate.netnih.gov
Development of Novel Analogs with Enhanced Specificity and Tunable Activity
Once the baseline activity of this compound is established, further modifications could be explored to optimize its function. The development of new analogs is a common strategy to improve the therapeutic index of peptides like melittin by increasing target specificity while reducing off-target effects, such as hemolytic activity. rsc.orgnih.govnih.gov
Future analog development could involve:
Systematic substitutions: Replacing other amino acid residues in the this compound backbone to enhance specificity for certain cell types (e.g., cancer cells).
Conjugation: Attaching other molecules, such as targeting ligands or fatty acids, to further refine the peptide's activity and stability. nih.gov
Stapled peptides: Introducing hydrocarbon staples to lock the peptide into a specific helical conformation, which can enhance protease resistance and biological activity. rsc.org
Computational Modeling and In Silico Design Approaches for Predicting Peptide Properties
Computational tools are invaluable for accelerating the development and understanding of novel peptides. In silico approaches can predict how the 4-aminobutanoyl modification affects the structure and function of melittin before committing to costly and time-consuming laboratory synthesis.
Key computational approaches would include:
Molecular Dynamics (MD) Simulations: To model the interaction of this compound with lipid bilayers and predict its membrane-disrupting potential.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the electronic structure and reactivity of the modified peptide.
Structure-Activity Relationship (SAR) Modeling: To predict the biological activity of new analogs based on their chemical structures, guiding the design of peptides with improved properties.
Table 1: Theoretical Computational Approaches for this compound Research
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Docking | Predict binding affinity to potential secondary protein targets. | Identification of novel intracellular pathways. |
| Molecular Dynamics | Simulate peptide-membrane interactions over time. | Understanding of pore formation and lytic activity. |
| Homology Modeling | Generate a 3D structural model of the peptide. | A foundational model for further in silico analysis. |
| SAR Analysis | Correlate structural modifications with biological activity. | Guidelines for designing next-generation analogs. |
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling
To gain a holistic view of the cellular response to this compound, high-throughput "omics" technologies are indispensable. These approaches can reveal global changes in cellular molecules, offering unbiased insights into the peptide's mechanism of action.
Proteomics: Quantitative proteomics can identify and quantify changes in the entire protein landscape of a cell upon treatment. scispace.com This could reveal unexpected protein targets and perturbed cellular pathways.
Metabolomics: By analyzing the complete set of metabolites, metabolomics can provide a functional readout of the cellular state. nih.gov Studies on melittin have used metabolomics to understand its effects on cancer cell metabolism, often in combination with other drugs. nih.gov Similar studies on this compound could reveal unique impacts on cellular energy pathways, lipid metabolism, or amino acid utilization. nih.govnih.govresearchgate.net
Table 2: Proposed Omics Studies for this compound
| Omics Technology | Research Goal | Potential Findings |
| Proteomics | Identify all proteins that are up- or down-regulated upon treatment. | Discovery of novel secondary targets and affected signaling networks. |
| Metabolomics | Profile changes in cellular metabolites after exposure. | Elucidation of impacts on cellular metabolism and bioenergetics. |
| Transcriptomics | Analyze changes in gene expression (mRNA levels). | Understanding of the primary transcriptional response to the peptide. |
By systematically applying these future research directions, the scientific community can build a comprehensive understanding of this compound, moving from theoretical postulation to empirical evidence and potentially unlocking a new class of peptide-based therapeutics.
Q & A
Q. What strategies are employed to inhibit melittin’s hemolytic activity through small molecule interactions, and how do π-π stacking and cation-π interactions contribute to this inhibition?
- Methodological Answer : Small molecules like 5CT inhibit tetramer formation via π-π stacking (with Trp19) and cation-π interactions, as validated by -NMR and fluorescence quenching. These interactions reduce melittin’s hydrophobicity, preventing membrane insertion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
